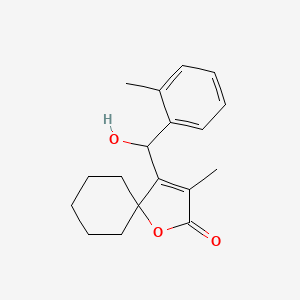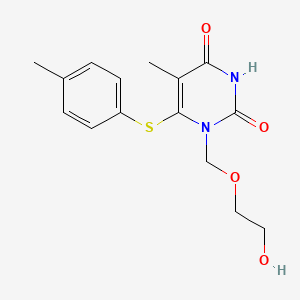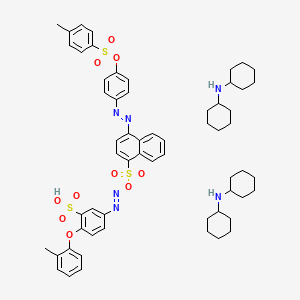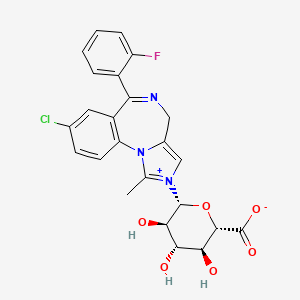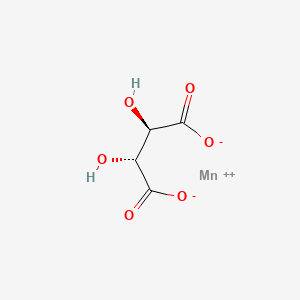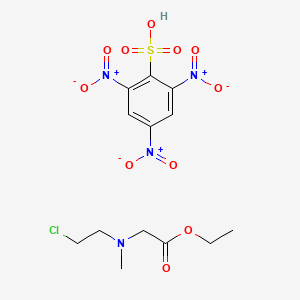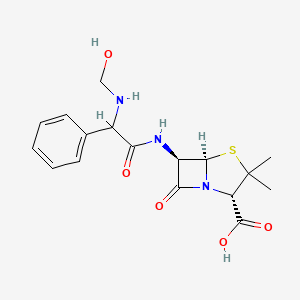
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-((hydroxymethyl)amino)-2-phenylacetamido)-3,3-dimethyl-7-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BZQ6KN4HCA, also known as N-Methylol-.alpha.-aminobenzylpenicillin, is a compound with a molecular formula of C17H21N3O5S and a molecular weight of 379.431 . This compound is a derivative of penicillin, a well-known antibiotic, and has unique properties that make it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylol-.alpha.-aminobenzylpenicillin involves the reaction of penicillin derivatives with formaldehyde and an amine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Methylol-.alpha.-aminobenzylpenicillin follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-Methylol-.alpha.-aminobenzylpenicillin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, with reactions typically carried out at room temperature.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, with reactions often conducted under an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines), with reactions usually performed in polar solvents like water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution may result in halogenated derivatives or other substituted compounds.
科学的研究の応用
N-Methylol-.alpha.-aminobenzylpenicillin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antibacterial properties and its interactions with biological molecules.
Medicine: Explored for its potential use as an antibiotic and for its ability to inhibit bacterial growth.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.
作用機序
The mechanism of action of N-Methylol-.alpha.-aminobenzylpenicillin involves its interaction with bacterial cell wall synthesis. It inhibits the enzyme transpeptidase, which is crucial for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition weakens the cell wall, leading to cell lysis and death of the bacteria. The compound targets the penicillin-binding proteins (PBPs) on the bacterial cell membrane, disrupting the synthesis of the cell wall and ultimately causing bacterial cell death .
類似化合物との比較
Similar Compounds
Penicillin G: A widely used antibiotic with a similar mechanism of action but different chemical structure.
Ampicillin: Another penicillin derivative with broader antibacterial activity.
Amoxicillin: A penicillin derivative with improved oral bioavailability.
Uniqueness
N-Methylol-.alpha.-aminobenzylpenicillin is unique due to its specific chemical modifications, which may confer different pharmacokinetic properties and antibacterial activity compared to other penicillin derivatives. Its ability to form stable complexes with certain metal ions and its potential for use in various chemical reactions also distinguish it from other similar compounds.
特性
CAS番号 |
801184-37-2 |
|---|---|
分子式 |
C17H21N3O5S |
分子量 |
379.4 g/mol |
IUPAC名 |
(2S,5R,6R)-6-[[2-(hydroxymethylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O5S/c1-17(2)12(16(24)25)20-14(23)11(15(20)26-17)19-13(22)10(18-8-21)9-6-4-3-5-7-9/h3-7,10-12,15,18,21H,8H2,1-2H3,(H,19,22)(H,24,25)/t10?,11-,12+,15-/m1/s1 |
InChIキー |
PPDSZSLHECQOQQ-UKAJUAJCSA-N |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NCO)C(=O)O)C |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCO)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


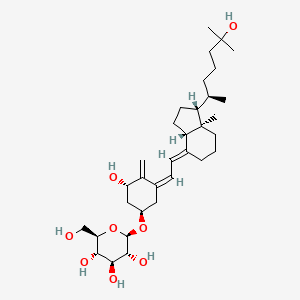
![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
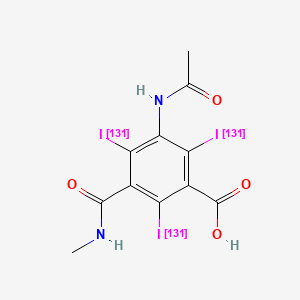
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
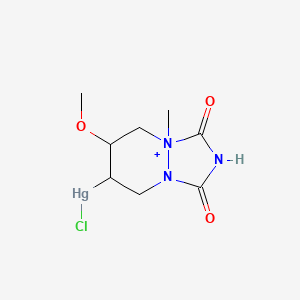
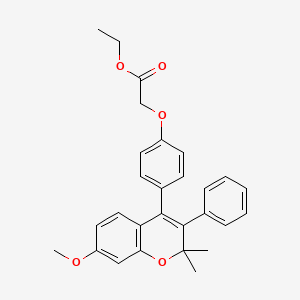
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
